IRF5-IN-1

Beschreibung

BenchChem offers high-quality IRF5-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IRF5-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

689270-18-6 |

|---|---|

Molekularformel |

C27H33N3O2 |

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

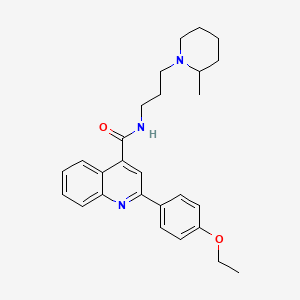

2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C27H33N3O2/c1-3-32-22-14-12-21(13-15-22)26-19-24(23-10-4-5-11-25(23)29-26)27(31)28-16-8-18-30-17-7-6-9-20(30)2/h4-5,10-15,19-20H,3,6-9,16-18H2,1-2H3,(H,28,31) |

InChI-Schlüssel |

CJAGKBRBMHETMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCCCC4C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRF5-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, orchestrating the expression of pro-inflammatory cytokines. Its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases, making it a compelling target for therapeutic intervention. IRF5-IN-1 has emerged as a potent and specific inhibitor of the IRF5 signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of IRF5-IN-1, detailing its molecular target and downstream effects. We present key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to IRF5 and its Signaling Pathway

Interferon Regulatory Factor 5 (IRF5) is a member of the IRF family of transcription factors that play a pivotal role in the immune response to pathogens.[1][2] IRF5 is predominantly expressed in immune cells such as monocytes, macrophages, dendritic cells, and B cells.[3] Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) from viruses and bacteria, IRF5 translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12).[4][5]

The canonical activation of IRF5 is initiated by the engagement of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which recognize single-stranded RNA.[3][6] This triggers a signaling cascade that is dependent on the adaptor protein MyD88.[3][7] MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the K63-linked ubiquitination of IRF5 by TRAF6.[3][7] Subsequently, the IκB kinase β (IKKβ) phosphorylates IRF5, promoting its homodimerization and translocation into the nucleus, where it binds to specific DNA sequences in the promoters of its target genes.[3][6]

IRF5-IN-1: Mechanism of Action

IRF5-IN-1 is a small molecule inhibitor that specifically targets the IRF5 signaling pathway.[8] Its mechanism of action is not through direct inhibition of IRF5 itself, but rather by targeting an upstream component of the TLR7/8 signaling cascade. IRF5-IN-1 is a conformationally locked inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[8][9]

SLC15A4 is a lysosomal membrane protein that is essential for the proper function of endosomal TLRs, including TLR7 and TLR8. It forms a complex with the adaptor protein TASL, which is critical for the recruitment of MyD88 and subsequent activation of the IRF5 pathway.[1] By binding to and inhibiting SLC15A4, IRF5-IN-1 disrupts the formation or function of the SLC15A4-TASL complex, thereby preventing the downstream signaling events that lead to IRF5 activation.[9] This results in a significant reduction in IRF5 nuclear translocation and the subsequent expression of IRF5-dependent pro-inflammatory cytokines.[8] Notably, IRF5-IN-1 has been shown to reduce the levels of TASL in cells without affecting the expression of SLC15A4.[9][10]

Quantitative Data

The inhibitory activity of IRF5-IN-1 has been quantified in various in vitro assays. A summary of the key quantitative data is presented in the table below.

| Assay Type | Cell Line | Stimulant | Parameter | Value | Reference |

| ISRE Reporter Gene Assay | - | R848 | IC50 | 1.6 µM | [9][10] |

| Cytokine Production (IL-6, TNF, IFN, CCL2) | THP-1 | R848 | Concentration Range | 1-10 µM | [9][10] |

| TASL Protein Levels | CAL-1 | - | Concentration Range | 1-10 µM | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of IRF5-IN-1.

R848-Induced Cytokine Production in THP-1 Cells

This protocol is designed to assess the inhibitory effect of IRF5-IN-1 on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

IRF5-IN-1

-

R848 (TLR7/8 agonist)

-

ELISA kits for IL-6, TNF-α, etc.

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of IRF5-IN-1 in culture medium.

-

Pre-treat the cells with various concentrations of IRF5-IN-1 or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with R848 (final concentration, e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Generate dose-response curves and calculate IC50 values.

Western Blot for IRF5 Phosphorylation

This protocol allows for the detection of phosphorylated IRF5, a key indicator of its activation.

Materials:

-

Cells (e.g., THP-1 or primary monocytes)

-

IRF5-IN-1

-

Stimulant (e.g., R848)

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-IRF5 (e.g., Ser462), anti-total IRF5, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Culture and treat cells with IRF5-IN-1 and/or stimulant as described in the cytokine assay.

-

Lyse the cells and collect the total cell lysate or perform nuclear/cytoplasmic fractionation.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phosphorylated IRF5 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total IRF5 and loading controls to normalize the data.

IRF5 Nuclear Translocation by Imaging Flow Cytometry

This high-throughput method allows for the quantification of IRF5 nuclear translocation in a population of cells.

Materials:

-

Cells (e.g., primary peripheral blood mononuclear cells - PBMCs)

-

IRF5-IN-1

-

Stimulant (e.g., R848)

-

Fixation and permeabilization buffers

-

Primary antibody: anti-IRF5

-

Fluorescently-labeled secondary antibody

-

Nuclear stain (e.g., DAPI or DRAQ5)

-

Imaging flow cytometer

Procedure:

-

Isolate and culture PBMCs.

-

Pre-treat cells with IRF5-IN-1 or vehicle for 1 hour.

-

Stimulate with R848 for a defined period (e.g., 2 hours).

-

Fix and permeabilize the cells.

-

Stain for intracellular IRF5 using a specific primary antibody followed by a fluorescently-labeled secondary antibody.

-

Stain the nuclei with a suitable nuclear dye.

-

Acquire images using an imaging flow cytometer.

-

Analyze the images to quantify the co-localization of the IRF5 signal with the nuclear stain. A similarity score or a similar metric can be used to determine the percentage of cells with nuclear IRF5.

Conclusion

IRF5-IN-1 is a valuable research tool for investigating the role of the IRF5 signaling pathway in health and disease. Its specific mechanism of action, targeting the upstream activator SLC15A4, provides a unique approach to modulating IRF5 activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of inhibiting the IRF5 pathway. Continued investigation into the efficacy and safety of IRF5-IN-1 and similar molecules will be crucial in translating these findings into novel treatments for autoimmune and inflammatory disorders.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-IRF5 (Ser437) Polyclonal Antibody (PA5-106093) [thermofisher.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. glpbio.com [glpbio.com]

IRF5-IN-1: A Technical Guide to a Novel Inhibitor of the SLC15A4-IRF5 Signaling Axis

CAS Number: 689270-18-6

This technical guide provides an in-depth overview of IRF5-IN-1 (also known as feeblin), a selective inhibitor of the Interferon Regulatory Factor 5 (IRF5) signaling pathway.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting innate immune pathways associated with autoimmune diseases.

Introduction

IRF5-IN-1 is a small molecule that acts as a pathway-specific inhibitor of IRF5 activation.[1] It functions by targeting the solute carrier family 15 member 4 (SLC15A4), a protein crucial for the activation of IRF5 downstream of Toll-like receptor 7, 8, and 9 (TLR7/8/9) signaling.[1][3] Dysregulation of this pathway is strongly associated with autoimmune diseases such as systemic lupus erythematosus (SLE).[3][4] IRF5-IN-1 represents a promising tool for studying the role of the SLC15A4-IRF5 axis in inflammation and for the potential development of novel therapeutics.

Mechanism of Action

IRF5-IN-1 is a conformation-locking inhibitor of SLC15A4.[3][5] Its mechanism of action involves binding to a lysosomal outward-open conformation of SLC15A4. This binding event prevents the interaction of SLC15A4 with the cytosolic adapter protein TASL (TLR Adaptor interacting with SLC15A4 on the Lysosome).[1][5][6][7] The disruption of the SLC15A4-TASL complex leads to the proteostatic degradation of TASL.[1][5] As TASL is essential for the recruitment and subsequent activation of IRF5, the degradation of TASL effectively terminates the downstream signaling cascade.[3][8] This selective inhibition significantly reduces the nuclear translocation of IRF5 without affecting the activation of other inflammatory pathways, such as the NF-κB pathway.[1]

Signaling Pathway

The activation of endosomal TLRs (TLR7, TLR8, and TLR9) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) initiates a signaling cascade that is critically dependent on the SLC15A4-TASL complex.[3][8] SLC15A4 recruits TASL to the endolysosomal membrane. TASL, in turn, recruits IRF5 through its conserved pLxIS motif.[3][8] This leads to the phosphorylation and subsequent homodimerization of IRF5. The activated IRF5 homodimers then translocate to the nucleus, where they drive the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.[8] IRF5-IN-1 intervenes at the initial step of this specific signaling module by preventing the formation of the functional SLC15A4-TASL complex.

Figure 1: Signaling pathway of IRF5 activation and the inhibitory mechanism of IRF5-IN-1.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro activity of IRF5-IN-1.

Table 1: In Vitro Potency of IRF5-IN-1

| Assay | Cell Line | Stimulant | IC50 | Reference |

| ISRE Reporter Gene Activity | Not Specified | R848 | 1.6 µM | [9] |

Table 2: Effective Concentrations of IRF5-IN-1 in Cell-Based Assays

| Assay | Cell Line | Stimulant | Concentration Range | Effect | Reference |

| TASL Protein Reduction | CAL-1 | - | 1-10 µM | Inhibition of TASL expression | [9] |

| Cytokine Inhibition | THP-1 | R848 | 1-10 µM | Inhibition of IL-6, TNF, IFN, and CCL2 generation | [9] |

| IRF5 Nuclear Translocation | PBMCs | R848 | 10 µM | Reduction of IRF5 nuclear translocation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IRF5-IN-1. These are representative protocols based on standard laboratory practices.

Western Blot for TASL Protein Levels

This protocol describes the detection of TASL protein levels in cell lysates by Western blot.

-

Cell Lysis:

-

Culture CAL-1 cells to the desired density.

-

Treat cells with IRF5-IN-1 (1-10 µM) or vehicle control for 24 hours.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with a primary antibody against TASL (e.g., 1:1000 dilution) overnight at 4°C.[4][10]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[10]

-

Wash the membrane again and detect the signal using an ECL Western blotting substrate.

-

Cytokine Expression Analysis by ELISA

This protocol outlines the measurement of R848-induced cytokine secretion in THP-1 cells.

-

Cell Culture and Treatment:

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

-

ELISA:

-

Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.

-

IRF5 Nuclear Translocation by Confocal Microscopy

This protocol details the visualization and quantification of IRF5 nuclear translocation.

-

Cell Preparation and Treatment:

-

Seed PBMCs on glass coverslips in a 24-well plate.

-

Pre-treat cells with IRF5-IN-1 (10 µM) or vehicle for 1 hour.

-

Stimulate with R848 (e.g., 500 ng/mL) for 2-3 hours.[14]

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[15]

-

Block with 10% goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against IRF5 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.[16]

-

-

Confocal Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a confocal microscope.

-

Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of IRF5 to determine the extent of nuclear translocation.

-

Experimental Workflow

The following diagram illustrates a general experimental workflow for characterizing the activity of IRF5-IN-1.

Figure 2: General experimental workflow for the characterization of IRF5-IN-1.

Conclusion and Future Directions

IRF5-IN-1 is a valuable research tool for dissecting the role of the SLC15A4-TASL-IRF5 signaling axis in health and disease. Its specific mechanism of action provides a clear rationale for its use in studying the pathological consequences of IRF5 hyperactivation. While current data is limited to in vitro studies, the potent and selective activity of IRF5-IN-1 warrants further investigation into its in vivo efficacy and pharmacokinetic properties. Such studies will be crucial in determining its potential as a therapeutic agent for autoimmune diseases like SLE. The exploration of IRF5-IN-1 in various in vivo models of inflammation and autoimmunity is a logical and promising next step for the drug development community.[17][18][19]

References

- 1. TASL is the SLC15A4-associated adaptor for IRF5 activation by TLR7-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. biorxiv.org [biorxiv.org]

- 5. usbio.net [usbio.net]

- 6. A new inhibitor of pro-inflammatory responses that could be beneficial to SLE patients in the future – Rebsamen Lab [rebsamenlab.org]

- 7. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. static.abclonal.com [static.abclonal.com]

- 10. Anti-TASL Antibody (A308062) | Antibodies.com [antibodies.com]

- 11. C/EBPδ and STAT-1 Are Required for TLR8 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TLR7 Ligation Inhibits TLR8 Responsiveness in IL-27-Primed Human THP-1 Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis for recruitment of TASL by SLC15A4 in human endolysosomal TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. IRF5 Promotes Influenza Virus-Induced Inflammatory Responses in Human Induced Pluripotent Stem Cell-Derived Myeloid Cells and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]

IRF5-IN-1: A Technical Guide to its Chemical Properties and Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, and its dysregulation is linked to numerous autoimmune and inflammatory diseases. As a key mediator of pro-inflammatory cytokine production downstream of Toll-like receptors (TLRs), IRF5 represents a significant therapeutic target. This document provides a comprehensive technical overview of IRF5-IN-1 (also known as Compound C5), a novel small molecule inhibitor of the IRF5 signaling pathway. We will detail its chemical properties, mechanism of action, and relevant experimental protocols for its use in a research setting. While specific synthesis protocols for IRF5-IN-1 are not publicly disclosed, this guide consolidates available data on its characterization and application.

Introduction to IRF5 Signaling

Interferon Regulatory Factor 5 (IRF5) is a member of the IRF family of transcription factors that play a pivotal role in regulating immune responses.[1][2] Unlike other IRFs that primarily drive antiviral type I interferon (IFN) responses, IRF5 is a master regulator of inflammation, inducing the expression of cytokines such as TNF-α, IL-6, and IL-12.[3][4] In an inactive state, IRF5 resides in the cytoplasm.[5] Upon activation by stimuli, such as pathogen-associated molecular patterns (PAMPs) binding to TLRs, IRF5 undergoes post-translational modifications, leading to its homodimerization and translocation into the nucleus.[3][5] Once in the nucleus, it binds to the promoters of target genes to initiate the transcription of pro-inflammatory mediators.[5] Given its central role, aberrant IRF5 activity is implicated in the pathogenesis of diseases like systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease, making it a compelling target for therapeutic intervention.[5][6]

Chemical and Biological Properties of IRF5-IN-1

IRF5-IN-1 is a potent and specific inhibitor of the IRF5 pathway. It acts upstream of IRF5 activation, providing a distinct mechanism to modulate inflammatory responses.

Data Summary

The following table summarizes the key quantitative and qualitative data for IRF5-IN-1.

| Property | Value | Reference(s) |

| IUPAC Name | N-(3-(piperidin-1-yl)propyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide | [7] |

| Synonyms | Compound C5 | [7][8] |

| CAS Number | 689270-18-6 | [7][8] |

| Molecular Formula | C₂₇H₃₃N₃O₂ | [7][8] |

| Molecular Weight | 431.57 g/mol | [7][8] |

| Appearance | Off-white to light yellow solid | [7] |

| Biological Activity | Inhibits R848-induced ISRE reporter gene activity with an IC₅₀ of 1.6 µM. | [7] |

| Target | SLC15A4 | [7][8] |

| Pathway | TLR7/8 Signaling, IRF5 Activation | [7] |

| Solubility (In Vitro) | DMSO: 50 mg/mL (115.86 mM). Requires sonication and warming to 80°C. | [7][8] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.79 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.≥ 2.5 mg/mL (5.79 mM) in 10% DMSO, 90% Corn Oil. | [7] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [7] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. | [7][8] |

Mechanism of Action

IRF5-IN-1 is a conformationally locked inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[7][8] SLC15A4 is an essential component of the TLR7/8 signaling pathway in certain immune cells, such as plasmacytoid dendritic cells and B cells. By inhibiting SLC15A4, IRF5-IN-1 effectively blocks the downstream activation of IRF5, preventing its nuclear translocation and subsequent induction of inflammatory genes.[7][8] This targeted approach allows for the selective inhibition of TLR7/8-mediated IRF5 responses without affecting other critical pathways like NF-κB activation.[8]

Caption: TLR7/8 signaling pathway leading to IRF5 activation and inhibition by IRF5-IN-1.

Experimental Protocols

Detailed methodologies are crucial for the successful application of IRF5-IN-1 in research. The following protocols are based on vendor datasheets and established laboratory techniques.

Preparation of Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of IRF5-IN-1 in DMSO for in vitro use and diluted formulations for in vivo experiments.

Materials:

-

IRF5-IN-1 powder (M.W. 431.57)

-

Anhydrous/low-moisture DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl) or Corn Oil

-

Sterile microcentrifuge tubes and conical tubes

-

Vortex mixer, sonicator, and heat block/water bath (80°C)

Protocol for 10 mM DMSO Stock Solution (In Vitro):

-

Weigh out 4.32 mg of IRF5-IN-1 powder and place it into a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube. Note: Hygroscopic DMSO can significantly impact solubility.[7][8]

-

Vortex the solution vigorously for 1-2 minutes.

-

To ensure complete dissolution, warm the solution to 80°C and sonicate until the solution is clear.[7][8]

-

Centrifuge briefly to pellet any undissolved particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[7][8]

Protocol for In Vivo Formulation (≥ 2.5 mg/mL): This protocol yields a clear solution of ≥ 2.5 mg/mL (5.79 mM).[7]

-

Prepare a 25 mg/mL stock of IRF5-IN-1 in DMSO.

-

Method A (Aqueous Vehicle): a. In a sterile conical tube, add 1 part of the 25 mg/mL DMSO stock (10% final volume). b. Add 4 parts of PEG300 (40% final volume) and mix thoroughly. c. Add 0.5 parts of Tween-80 (5% final volume) and mix. d. Add 4.5 parts of sterile saline (45% final volume) and mix until a clear, homogenous solution is formed.

-

Method B (Oil Vehicle): a. In a sterile conical tube, add 1 part of the 25 mg/mL DMSO stock (10% final volume). b. Add 9 parts of sterile corn oil (90% final volume). c. Vortex and sonicate until a clear solution is achieved.

-

The final working solution for in vivo experiments should be prepared fresh on the day of use.[7]

Western Blot for TASL Expression

Objective: To determine the effect of IRF5-IN-1 on the expression of TASL, a key adaptor protein in the TLR7/8-IRF5 axis, in CAL-1 cells.[7]

Caption: Experimental workflow for Western Blot analysis of TASL protein expression.

Protocol:

-

Cell Culture: Seed CAL-1 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of IRF5-IN-1 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR7/8 agonist like R848 for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against TASL. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize the TASL signal to the loading control.

Cytokine Inhibition Assay

Objective: To measure the inhibitory effect of IRF5-IN-1 on the production of pro-inflammatory cytokines (e.g., IL-6, TNF) in R848-stimulated THP-1 cells.[7]

Protocol:

-

Cell Culture: Seed THP-1 monocytes in a 96-well plate. Differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours, followed by a 24-hour rest period in fresh media.

-

Treatment: Pre-treat the differentiated THP-1 cells with serial dilutions of IRF5-IN-1 (e.g., 0.1 to 10 µM) or vehicle control for 1-2 hours.

-

Stimulation: Add the TLR7/8 agonist R848 to the wells to a final concentration of 1 µg/mL and incubate for 24 hours.[7]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of IL-6 and TNF in the supernatant using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value for the inhibition of each cytokine.

Conclusion

IRF5-IN-1 is a valuable research tool for investigating the role of the TLR7/8-SLC15A4-IRF5 signaling axis in inflammation and autoimmune disease. Its well-characterized chemical properties and specific mechanism of action make it a potent inhibitor for in vitro and in vivo studies. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to explore the therapeutic potential of targeting IRF5.

References

- 1. What are IRF5 modulators and how do they work? [synapse.patsnap.com]

- 2. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

In-Depth Technical Guide: IRF5-IN-1 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of IRF5-IN-1, a small molecule inhibitor of the TLR7/8 signaling pathway. Through a detailed examination of the experimental methodologies and supporting data, we elucidate the mechanism by which IRF5-IN-1 exerts its anti-inflammatory effects. The primary molecular target of IRF5-IN-1 is identified as the solute carrier family 15 member 4 (SLC15A4). The inhibitor acts by locking SLC15A4 in a conformation that is incompatible with the binding of the adaptor protein TASL, leading to TASL degradation. This disruption of the SLC15A4-TASL complex selectively blocks the downstream activation and nuclear translocation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in the propagation of inflammatory signals. This guide will detail the key experiments, present quantitative data, and provide diagrams of the relevant signaling pathways and experimental workflows to offer a thorough understanding of the target identification and validation process for IRF5-IN-1.

Introduction to IRF5 and its Role in Inflammation

Interferon Regulatory Factor 5 (IRF5) is a transcription factor that plays a pivotal role in the innate immune response and the subsequent inflammatory cascade.[1] It is a member of the IRF family of proteins, which are crucial for regulating the expression of interferons and other pro-inflammatory cytokines in response to pathogen-associated molecular patterns (PAMPs).[1] Dysregulation of IRF5 activity has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1]

IRF5 is activated downstream of several pattern recognition receptors (PRRs), most notably the endosomal Toll-like receptors (TLRs) 7, 8, and 9, which recognize viral and bacterial nucleic acids.[2] Upon ligand binding, these TLRs initiate a signaling cascade that is dependent on the adaptor protein MyD88. This leads to the recruitment and activation of a series of downstream kinases, ultimately resulting in the phosphorylation and activation of IRF5.[2] Activated IRF5 then homodimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and type I interferons.[1][2] Given its central role in inflammation, IRF5 has emerged as an attractive therapeutic target for the development of novel anti-inflammatory drugs.

Target Identification of IRF5-IN-1

IRF5-IN-1 (also referred to as Compound C5 or feeblin) was identified as an inhibitor of the TLR7/8 signaling pathway.[3][4] The primary molecular target was elucidated through a series of target deconvolution experiments.

Initial Phenotypic Screening

The discovery of IRF5-IN-1 likely originated from phenotypic screens designed to identify compounds that could inhibit TLR7/8-mediated inflammatory responses. A key breakthrough in understanding its mechanism of action came from the observation that the compound's activity was linked to the stability of the recently identified adaptor protein, TASL.[5]

Mechanism of Action: Disruption of the SLC15A4-TASL Complex

Further investigation revealed that IRF5-IN-1's primary target is not IRF5 itself, but rather the solute carrier SLC15A4.[5] SLC15A4 is an endolysosome-resident transporter that is essential for TLR7/8/9 signaling. It functions by recruiting the adaptor protein TASL to the endolysosomal membrane, which is a critical step for the subsequent activation of IRF5.[5][6]

Cryo-electron microscopy studies have shown that IRF5-IN-1 binds to SLC15A4 and locks it in an outward-open conformation.[5] This conformational state is incompatible with the binding of TASL on the cytoplasmic side of the endolysosomal membrane. The inability of TASL to bind to the IRF5-IN-1-bound SLC15A4 leads to the proteasomal degradation of TASL.[5] The loss of TASL effectively uncouples the TLR7/8/9 signaling cascade from IRF5 activation, thereby inhibiting the downstream production of pro-inflammatory cytokines.[5]

Target Validation

The identification of SLC15A4 as the direct target of IRF5-IN-1 was validated through a series of cellular and biochemical assays.

Selective Inhibition of IRF5 Nuclear Translocation

A hallmark of IRF5 activation is its translocation from the cytoplasm to the nucleus. Immunofluorescence microscopy was employed to visualize the subcellular localization of IRF5 in immune cells treated with IRF5-IN-1. These experiments demonstrated that IRF5-IN-1 potently inhibits the R848 (a TLR7/8 agonist)-induced nuclear translocation of IRF5.[7] Crucially, the nuclear translocation of NF-κB (p65), which is activated through a parallel pathway downstream of TLR7/8, was unaffected by IRF5-IN-1 treatment.[7] This selectivity for the IRF5 pathway provided strong evidence that the inhibitor acts upstream of IRF5 and not on a common component of both pathways.

Downstream Cytokine Inhibition

The functional consequence of inhibiting IRF5 activation is the suppression of pro-inflammatory cytokine production. Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of various cytokines secreted by immune cells following TLR7/8 stimulation in the presence or absence of IRF5-IN-1.

| Cell Type | Stimulant | Cytokine | Treatment | Concentration (µM) | Inhibition |

| THP-1 cells | R848 | IL-6 | IRF5-IN-1 | 1-10 | Yes |

| THP-1 cells | R848 | TNF-α | IRF5-IN-1 | 1-10 | Yes |

| THP-1 cells | R848 | IFN | IRF5-IN-1 | 1-10 | Yes |

| THP-1 cells | R848 | CCL2 | IRF5-IN-1 | 1-10 | Yes |

| ISRE Reporter Assay | R848 | - | IRF5-IN-1 | - | IC50 = 1.6 µM |

Table 1: Summary of IRF5-IN-1's inhibitory effects on cytokine production and signaling. Data compiled from MedchemExpress product information.[3]

Co-immunoprecipitation to Confirm Disruption of SLC15A4-TASL Interaction

To directly demonstrate that IRF5-IN-1 disrupts the interaction between SLC15A4 and TASL, co-immunoprecipitation (Co-IP) experiments were performed. In these assays, cell lysates containing tagged versions of SLC15A4 and TASL were incubated with an antibody against one of the proteins. The resulting immunoprecipitate was then analyzed by Western blotting for the presence of the other protein. These experiments would show that in the presence of IRF5-IN-1, the amount of TASL that co-precipitates with SLC15A4 is significantly reduced, confirming the disruption of their interaction.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: THP-1 (human monocytic cell line) and CAL-1 (human plasmacytoid dendritic cell line) are commonly used for these studies.

-

Reagents: R848 (TLR7/8 agonist), Lipopolysaccharide (LPS; TLR4 agonist), Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

Immunofluorescence Staining for IRF5 Nuclear Translocation

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with IRF5-IN-1 at the desired concentrations for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., R848) for the indicated time (e.g., 2-4 hours).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody specific for IRF5 (and NF-κB p65 as a control) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a confocal microscope.

-

Quantify nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Co-immunoprecipitation (Co-IP)

-

Transfect cells with expression vectors for tagged SLC15A4 and TASL.

-

Treat the cells with IRF5-IN-1 or vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-HA for HA-tagged SLC15A4) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins.

Signaling Pathways and Experimental Workflows

IRF5 Signaling Pathway```dot

Caption: A generalized workflow for the target identification and validation of a small molecule inhibitor.

Conclusion

References

- 1. Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity | bioRxiv [biorxiv.org]

- 2. IRF5 Is a Specific Marker of Inflammatory Macrophages In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery Proteomics Analysis Determines That Driver Oncogenes Suppress Antiviral Defense Pathways Through Reduction in Interferon-β Autocrine Stimulation [escholarship.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. A new inhibitor of pro-inflammatory responses that could be beneficial to SLE patients in the future – Rebsamen Lab [rebsamenlab.org]

- 6. Structural basis for recruitment of TASL by SLC15A4 in human endolysosomal TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery of IRF5-IN-1: A Technical Guide to a Novel Immunomodulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of IRF5-IN-1, a novel small molecule inhibitor of the Interferon Regulatory Factor 5 (IRF5) signaling pathway. IRF5 is a key transcription factor in the innate immune system, and its dysregulation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). IRF5-IN-1, also known as feeblin or C5, represents a promising therapeutic candidate by selectively targeting a critical node in the IRF5 activation cascade. This document details the mechanism of action, quantitative data, and the experimental protocols employed in its discovery and characterization.

Mechanism of Action: A Conformation-Locking Inhibitor of SLC15A4

IRF5-IN-1 does not directly inhibit IRF5 itself. Instead, it employs a sophisticated mechanism by targeting the solute carrier protein SLC15A4. SLC15A4 is an essential component of the Toll-like receptor 7 and 8 (TLR7/8) signaling pathway, which is a major driver of IRF5 activation.

Upon TLR7/8 activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated that leads to the recruitment and activation of IRF5. A key step in this process is the interaction of SLC15A4 with the adapter protein TASL. This SLC15A4-TASL complex is crucial for the subsequent recruitment and phosphorylation of IRF5, leading to its dimerization, nuclear translocation, and the transcription of pro-inflammatory cytokine genes.

IRF5-IN-1 acts as a conformation-locking inhibitor of SLC15A4. By binding to SLC15A4, it stabilizes the protein in a conformation that is incompatible with TASL binding. This disruption of the SLC15A4-TASL adapter module has a dual effect: it prevents the recruitment of IRF5 to the signaling complex and leads to the proteostatic degradation of TASL. The ultimate consequence is a potent and selective inhibition of the downstream IRF5-mediated inflammatory response.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for IRF5-IN-1, providing a concise overview of its potency and activity.

| Parameter | Value | Cell Line/System | Assay Conditions | Reference |

| IC50 (ISRE Reporter Gene Activity) | 1.6 µM | THP-1 cells | Stimulated with R848 (TLR7/8 agonist) | [4] |

| Inhibition of Cytokine Production | Significant reduction at 1-10 µM | THP-1 cells | Stimulated with R848; measured IL-6, TNF, IFN, and CCL2 | [4] |

| TASL Protein Reduction | Observed at 1-10 µM | CAL-1 cells | 24-hour incubation | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes and experimental strategies involved in the discovery of IRF5-IN-1, the following diagrams have been generated using the DOT language.

IRF5 Signaling Pathway and the Action of IRF5-IN-1

Caption: The TLR7/8-mediated IRF5 signaling pathway and the inhibitory mechanism of IRF5-IN-1.

Experimental Workflow for the Discovery of IRF5-IN-1

Caption: The experimental workflow for the discovery and validation of IRF5-IN-1.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of IRF5-IN-1.

Phenotypic Screening for TASL Degradation

The discovery of IRF5-IN-1 was enabled by a high-throughput phenotypic screen designed to identify small molecules that induce the degradation of the TASL adapter protein.

-

Cell Line: A human cell line (e.g., HEK293T) was engineered to stably express a TASL-reporter fusion protein. This reporter system was designed such that the degradation of TASL would lead to a measurable change in a reporter signal (e.g., fluorescence or luminescence).

-

Compound Library Screening: A library of small molecules was screened in a multi-well plate format. The engineered cells were seeded into the plates and incubated with individual compounds from the library.

-

Signal Detection: After a defined incubation period, the reporter signal was measured using a high-throughput plate reader. Compounds that caused a significant decrease in the reporter signal were identified as primary hits.

-

Hit Confirmation: Primary hits were re-tested to confirm their activity and to rule out artifacts. This included dose-response studies to determine the potency of the compounds.

ISRE Reporter Gene Assay

This assay was used to quantify the inhibitory effect of IRF5-IN-1 on the IRF5 signaling pathway. The Interferon-Stimulated Response Element (ISRE) is a DNA sequence found in the promoter region of many interferon-inducible genes, which are downstream targets of IRF5.

-

Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses the necessary components of the TLR7/8-IRF5 pathway, were used. These cells were stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter with multiple copies of the ISRE.

-

Assay Procedure:

-

THP-1-ISRE-luciferase cells were seeded in 96-well plates.

-

Cells were pre-incubated with various concentrations of IRF5-IN-1 or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

The cells were then stimulated with the TLR7/8 agonist R848 to activate the IRF5 pathway.

-

After an incubation period (e.g., 18-24 hours), the cells were lysed, and a luciferase substrate was added.

-

The resulting luminescence, which is proportional to the ISRE promoter activity, was measured using a luminometer.

-

-

Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of IRF5-IN-1 and fitting the data to a four-parameter logistic curve.

Cytokine Production Assay

This assay directly measures the downstream biological effect of IRF5 inhibition, which is the reduction of pro-inflammatory cytokine production.

-

Cell Line: THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs) were used.

-

Assay Procedure:

-

Cells were seeded in multi-well plates.

-

Cells were pre-treated with different concentrations of IRF5-IN-1 or vehicle control.

-

The cells were then stimulated with R848.

-

After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant was collected.

-

The concentrations of various cytokines (e.g., IL-6, TNF-α, IFN-α, and CCL2) in the supernatant were quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex bead-based assays (e.g., Luminex).

-

-

Data Analysis: The reduction in cytokine levels in the presence of IRF5-IN-1 compared to the vehicle control was calculated to determine the inhibitory effect.

Western Blot for TASL Protein Levels

Western blotting was employed to directly visualize the effect of IRF5-IN-1 on the stability of the TASL protein.

-

Cell Line: CAL-1 cells, a human plasmacytoid dendritic cell line, were used.

-

Assay Procedure:

-

CAL-1 cells were treated with various concentrations of IRF5-IN-1 or a vehicle control for 24 hours.

-

The cells were then harvested and lysed to extract total cellular proteins.

-

The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample were separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred to a nitrocellulose or PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for TASL. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate was added, and the resulting light signal was detected using an imaging system.

-

-

Data Analysis: The intensity of the TASL band was quantified and normalized to the loading control to determine the relative decrease in TASL protein levels in the presence of IRF5-IN-1.

Confocal Microscopy for IRF5 Nuclear Translocation

This imaging-based assay was used to visualize and quantify the inhibition of IRF5 nuclear translocation, a key step in its activation.

-

Cell Type: Primary human PBMCs were used.

-

Assay Procedure:

-

PBMCs were pre-treated with IRF5-IN-1 or vehicle for a specified time.

-

The cells were then stimulated with R848 to induce IRF5 activation.

-

After stimulation, the cells were fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

The cells were then stained with a primary antibody against IRF5, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei were counterstained with a fluorescent DNA dye (e.g., DAPI).

-

Images were acquired using a confocal microscope.

-

-

Data Analysis: The fluorescence intensity of IRF5 in the nucleus versus the cytoplasm was quantified using image analysis software. A significant decrease in the nuclear-to-cytoplasmic ratio of IRF5 fluorescence in the presence of IRF5-IN-1 indicated inhibition of nuclear translocation.

Conclusion

The discovery of IRF5-IN-1 marks a significant advancement in the pursuit of targeted therapies for autoimmune diseases. Its unique mechanism of action, involving the allosteric inhibition of SLC15A4 and the subsequent destabilization of the TASL adapter protein, offers a highly specific means of downregulating the pro-inflammatory activity of IRF5. The comprehensive experimental approach, from a novel phenotypic screen to detailed in vitro characterization, has provided a solid foundation for its further development as a potential therapeutic agent. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and build upon this important discovery.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

IRF5-IN-1: A Technical Guide to its Use as a Probe for IRF5 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, playing a pivotal role in the production of pro-inflammatory cytokines.[1] Dysregulation of IRF5 activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of IRF5-IN-1, a novel small molecule inhibitor that serves as a powerful probe for elucidating IRF5 function. IRF5-IN-1, also known as compound C5 or feeblin, is a conformation-locking inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a lysosomal transporter.[2][3][4] By targeting SLC15A4, IRF5-IN-1 effectively blocks the downstream activation of IRF5, thereby inhibiting the TLR7/8 signaling pathway and subsequent inflammatory responses.[3][4] This guide details the mechanism of action of IRF5-IN-1, presents its key quantitative data, and provides comprehensive experimental protocols for its characterization and use in research settings.

Mechanism of Action

IRF5-IN-1 does not directly bind to IRF5. Instead, it targets SLC15A4, a crucial component of the TLR7/8/9 signaling cascade that leads to IRF5 activation.[5][6][7] The adaptor protein TASL interacts with SLC15A4 and is essential for the recruitment and activation of IRF5.[5][6][7] IRF5-IN-1 is a conformation-locking inhibitor of SLC15A4. By binding to SLC15A4, it is thought to induce a conformational change that prevents its interaction with TASL.[2][8] This disruption of the SLC15A4-TASL complex prevents the subsequent recruitment and phosphorylation of IRF5, leading to a reduction in its nuclear translocation and transcriptional activity.[4] Consequently, the production of IRF5-dependent pro-inflammatory cytokines, such as IL-6, TNF-α, and Type I Interferons, is suppressed.[3] A key feature of IRF5-IN-1 is its specificity for the IRF5 pathway, as it has been shown not to affect the activation of NF-κB p65.[4]

Signaling Pathway Diagram

Caption: IRF5 signaling pathway and the inhibitory action of IRF5-IN-1.

Quantitative Data

The following table summarizes the key quantitative data for IRF5-IN-1, providing a snapshot of its potency and cellular activity.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC50 | 1.6 µM | Not Specified | Inhibition of R848-induced Interferon-Stimulated Response Element (ISRE) reporter gene activity. | [3] |

| Concentration Range for TASL Reduction | 1 - 10 µM | CAL-1 | Reduction of TASL protein levels, without affecting SLC15A4 expression, measured after 24 hours of treatment. | [3] |

| Concentration Range for Cytokine Inhibition | 1 - 10 µM | THP-1 | Inhibition of R848-induced production of IL-6, TNF, IFN, and CCL2 after 24 hours of treatment. | [3] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of IRF5-IN-1 are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Interferon-Stimulated Response Element (ISRE) Reporter Gene Assay

This assay is used to quantify the transcriptional activity of IRF5. Upon activation and nuclear translocation, IRF5 binds to ISRE sequences in the promoters of target genes, driving the expression of a reporter gene (e.g., luciferase).

Materials:

-

HEK293 or THP-1 cells

-

ISRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

IRF5-IN-1

-

TLR7/8 agonist (e.g., R848)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the ISRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of IRF5-IN-1 (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR7/8 agonist (e.g., R848) to activate the IRF5 pathway. Include an unstimulated control.

-

Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction of ISRE activity relative to the unstimulated control and determine the IC50 value for IRF5-IN-1.

Cytokine Measurement by ELISA

This protocol measures the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from immune cells, such as the human monocytic cell line THP-1, in response to TLR stimulation and inhibition by IRF5-IN-1.

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (for differentiating THP-1 monocytes into macrophages, optional)

-

IRF5-IN-1

-

TLR7/8 agonist (e.g., R848)

-

ELISA kits for specific cytokines (e.g., human IL-6, TNF-α)

-

Microplate reader

Protocol:

-

Cell Culture and Differentiation (Optional): Culture THP-1 cells in suspension. For macrophage differentiation, treat the cells with a low concentration of PMA (e.g., 5-50 ng/mL) for 24-48 hours, then wash and incubate in fresh medium for at least 24 hours.

-

Inhibitor Treatment: Plate the cells in a 96-well plate and pre-treat with a serial dilution of IRF5-IN-1 or vehicle control for 1-2 hours.

-

Stimulation: Add the TLR7/8 agonist R848 to the wells to stimulate cytokine production. Include an unstimulated control.

-

Supernatant Collection: After a suitable incubation period (e.g., 16-24 hours), centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Determine the effect of IRF5-IN-1 on cytokine production.

Western Blot for TASL Protein Levels

This method is used to assess the effect of IRF5-IN-1 on the protein levels of TASL, the adaptor protein that interacts with SLC15A4.

Materials:

-

CAL-1 or THP-1 cells

-

IRF5-IN-1

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-TASL, anti-SLC15A4 (optional), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Culture cells to an appropriate density and treat with different concentrations of IRF5-IN-1 or vehicle for the desired time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-TASL and loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the TASL signal to the loading control to determine the relative change in TASL protein levels.

Experimental Workflow and Logic Diagrams

Workflow for Assessing IRF5-IN-1 Activity

Caption: A typical experimental workflow to evaluate the inhibitory activity of IRF5-IN-1.

Logical Relationship of IRF5-IN-1's Mechanism of Action

Caption: The logical cascade of events following the inhibition of SLC15A4 by IRF5-IN-1.

Conclusion

IRF5-IN-1 represents a valuable and specific chemical probe for investigating the role of the SLC15A4-TASL-IRF5 signaling axis in health and disease. Its ability to selectively inhibit this pathway without affecting NF-κB signaling provides a refined tool for dissecting the specific contributions of IRF5 to inflammatory processes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize IRF5-IN-1 to further unravel the complexities of IRF5 biology and to explore its potential as a therapeutic target. As research in this area continues, IRF5-IN-1 will undoubtedly be instrumental in advancing our understanding of innate immunity and in the development of novel anti-inflammatory therapies.

References

- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. TASL is the SLC15A4-associated adaptor for IRF5 activation by TLR7-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | TASL recruits IRF5 [reactome.org]

- 7. Structural basis for recruitment of TASL by SLC15A4 in human endolysosomal TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of IRF5-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of IRF5-IN-1 (also known as compound C5), a pathway-specific inhibitor of Interferon Regulatory Factor 5 (IRF5). This document details the compound's mechanism of action, summarizes its activity in key cellular assays, and provides comprehensive experimental protocols for its characterization.

Introduction to IRF5-IN-1

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, regulating the expression of proinflammatory cytokines and type I interferons. Dysregulation of IRF5 activity is implicated in various autoimmune and inflammatory diseases, making it a compelling therapeutic target. IRF5-IN-1 is a small molecule inhibitor that specifically targets the IRF5 signaling pathway.[1][2] It acts as a conformation-locking inhibitor of the solute carrier family 15 member 4 (SLC15A4), which is essential for the activation of IRF5 downstream of Toll-like receptor 7/8 (TLR7/8) signaling.[1][2][3] By inhibiting SLC15A4, IRF5-IN-1 effectively blocks the nuclear translocation of IRF5 and subsequent inflammatory responses.[2][3]

Mechanism of Action

IRF5-IN-1 exerts its inhibitory effect not by directly binding to IRF5, but by targeting SLC15A4, a crucial component of the endolysosomal TLR7/8 signaling complex.[1][2] Upon stimulation of TLR7/8 by ligands such as R848, a signaling cascade is initiated that leads to the recruitment and activation of IRF5.[4] This process is dependent on the interaction between SLC15A4 and the adaptor protein TASL.[3] IRF5-IN-1 is a conformation-locking inhibitor of SLC15A4, which disrupts the SLC15A4-TASL adapter module.[2] This prevents the downstream activation and nuclear translocation of IRF5, without affecting the activation of other transcription factors like NF-κB p65.[2] The inhibition of IRF5 activation leads to a reduction in the expression of IRF5-dependent proinflammatory cytokines.[1][5]

Quantitative Data Summary

The in vitro activity of IRF5-IN-1 has been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: Inhibition of Reporter Gene Activity

| Assay Type | Cell Line | Stimulus | IC50 (µM) | Reference |

| ISRE Reporter Gene Activity | THP-1 | R848 | 1.6 | [1][5] |

Table 2: Effect on Protein Levels and Cytokine Production

| Assay Type | Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| TASL Protein Levels | CAL-1 | 1-10 | 24 | Reduction in TASL levels | [1][5] |

| Pro-inflammatory Cytokine Production | THP-1 | 1-10 | 24 | Inhibition of R848-induced IL-6, TNF, IFN, CCL2 | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the in vitro characterization of IRF5-IN-1.

ISRE-Luciferase Reporter Gene Assay

This assay measures the ability of IRF5-IN-1 to inhibit the transcriptional activity of IRF5 in response to TLR7/8 stimulation.

Materials:

-

THP-1 cells stably expressing an ISRE-luciferase reporter construct

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

IRF5-IN-1 (stock solution in DMSO)

-

R848 (TLR7/8 agonist)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the THP-1-ISRE-luciferase reporter cells in a 96-well plate at a density of 4 x 104 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of IRF5-IN-1 in culture medium.

-

Add the desired concentrations of IRF5-IN-1 to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a stock solution of R848 and dilute it to the desired final concentration in culture medium.

-

Add R848 to the wells (final concentration, e.g., 5 µg/mL) to stimulate the cells. Include wells with vehicle (DMSO) control.

-

Incubate the plate for an additional 20-24 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of IRF5-IN-1.

Cytokine Production Measurement by ELISA

This protocol details the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

IRF5-IN-1 (stock solution in DMSO)

-

R848

-

96-well cell culture plates

-

ELISA kits for the cytokines of interest (e.g., human IL-6, TNF-α)

-

Microplate reader

Protocol:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells per well in 100 µL of culture medium.

-

Treat the cells with various concentrations of IRF5-IN-1 or vehicle (DMSO) and incubate for 24 hours.

-

Stimulate the cells with R848 (e.g., 5 µg/mL) for 16-24 hours.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve and determine the inhibitory effect of IRF5-IN-1.

Western Blot for TASL Protein Levels

This method is used to assess the effect of IRF5-IN-1 on the protein levels of TASL in CAL-1 cells.

Materials:

-

CAL-1 cells

-

Culture medium for CAL-1 cells

-

IRF5-IN-1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against TASL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed CAL-1 cells and allow them to adhere.

-

Treat the cells with 1-10 µM of IRF5-IN-1 or vehicle for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TASL antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of IRF5-IN-1.

References

- 1. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. IRF5 and IRF8 modulate the CAL-1 human plasmacytoid dendritic cell line response following TLR9 ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for IRF5-IN-1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, playing a pivotal role in the production of pro-inflammatory cytokines. Its dysregulation is implicated in various autoimmune diseases. IRF5-IN-1 is a potent and specific small molecule inhibitor that targets the IRF5 signaling pathway. These application notes provide detailed protocols for utilizing IRF5-IN-1 in cell culture to study its effects on inflammatory responses.

IRF5-IN-1 is a conformationally locked inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[1] This action blocks the downstream activation of IRF5 and consequently inhibits the Toll-like receptor 7/8 (TLR7/8) signaling pathway, leading to anti-inflammatory responses.[1]

Data Presentation

The following tables summarize the quantitative data regarding the activity and effects of IRF5-IN-1 in various in vitro assays.

| Parameter | Value | Assay Conditions | Cell Line |

| IC50 | 1.6 µM | R848-induced ISRE reporter gene activity | Not specified |

Table 1: Potency of IRF5-IN-1. The half-maximal inhibitory concentration (IC50) of IRF5-IN-1 was determined in an Interferon-Stimulated Response Element (ISRE) reporter gene assay.

| Cell Line | Treatment | Concentration of IRF5-IN-1 | Duration | Effect |

| THP-1 | R848 | 1-10 µM | 24 hours | Inhibition of IL-6, TNF, IFN, and CCL2 generation.[1] |

| CAL-1 | R848 | 1-10 µM | 24 hours | Reduction in TASL protein levels.[1] |

Table 2: Cellular Activity of IRF5-IN-1. Summary of the observed effects of IRF5-IN-1 on different cell lines and endpoints.

Experimental Protocols

Cell Culture and Maintenance

-

THP-1 Cells (Human Monocytic Cell Line):

-

Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at a density between 1 x 105 and 1 x 106 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

CAL-1 Cells (Human B-cell Lymphoma Line):

-

Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at a density between 3 x 105 and 2 x 106 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of IRF5-IN-1 Stock Solution

-

Dissolve IRF5-IN-1 in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytokine Production Assay in THP-1 Cells

This protocol describes the measurement of cytokine secretion from THP-1 cells following treatment with IRF5-IN-1 and stimulation with a TLR7/8 agonist.

Materials:

-

THP-1 cells

-

IRF5-IN-1

-

R848 (TLR7/8 agonist)

-

96-well cell culture plates

-

ELISA kits for human IL-6 and TNF-α

-

Plate reader

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 106 cells/mL (100 µL/well).

-

Pre-treat the cells with various concentrations of IRF5-IN-1 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with R848 (final concentration 5 µg/mL) for 24 hours.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Collect the cell-free supernatant for cytokine analysis.

-

Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of TASL in CAL-1 Cells

This protocol details the detection of TASL protein levels in CAL-1 cells treated with IRF5-IN-1.

Materials:

-

CAL-1 cells

-

IRF5-IN-1

-

R848

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-TASL, Rabbit anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed CAL-1 cells in a 6-well plate at a density of 1 x 106 cells/mL.

-

Treat the cells with IRF5-IN-1 (1-10 µM) or vehicle for 24 hours.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TASL (e.g., 1:1000 dilution) and GAPDH (e.g., 1:5000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

ISRE Reporter Gene Assay

This assay measures the transcriptional activity of IRF5 by quantifying the expression of a luciferase reporter gene under the control of an ISRE promoter.

Materials:

-

HEK293T cells (or other suitable reporter cell line)

-

ISRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

IRF5-IN-1

-

R848

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the ISRE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the transfected cells with IRF5-IN-1 or vehicle for 1 hour.

-

Stimulate the cells with R848 for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations

Caption: IRF5 Signaling Pathway and Point of Inhibition by IRF5-IN-1.

Caption: General experimental workflow for studying the effects of IRF5-IN-1.

References

Application Notes and Protocols for IRF5-IN-1 in Murine Lupus Models

For Researchers, Scientists, and Drug Development Professionals